Spectroscopic Unveiling of (Ethyltellanyl)ethene (CAS 100004-54-4): A Technical Guide
Spectroscopic Unveiling of (Ethyltellanyl)ethene (CAS 100004-54-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction to (Ethyltellanyl)ethene and the Imperative of Spectroscopic Analysis
(Ethyltellanyl)ethene (C₄H₈Te) is an organotellurium compound featuring an ethyl group and a vinyl group attached to a tellurium atom. The unique electronic properties of tellurium, a heavy chalcogen, impart distinct reactivity and physical characteristics to the molecule, making it a subject of interest in various chemical research domains.
Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of such novel compounds. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's atomic connectivity, functional groups, and overall mass. For drug development professionals, a thorough spectroscopic characterization is a critical first step in understanding a molecule's properties and potential biological activity.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Based on the structure of (Ethyltellanyl)ethene, we can predict the key features of its ¹H and ¹³C NMR spectra. The electronegativity and anisotropic effects of the tellurium atom will be the dominant factors influencing the chemical shifts of the adjacent protons and carbons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of (Ethyltellanyl)ethene is expected to exhibit two distinct sets of signals corresponding to the ethyl and vinyl protons.
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Ethyl Group (CH₃CH₂-Te):
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Methylene Protons (-CH₂-Te): These protons are directly attached to the carbon bonded to tellurium. Due to the electronegativity of tellurium, these protons will be deshielded and are predicted to appear as a quartet in the range of δ 2.5 - 3.0 ppm . The quartet splitting pattern arises from the coupling with the three adjacent methyl protons.
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Methyl Protons (CH₃-): These protons are expected to resonate as a triplet in the upfield region, likely between δ 1.4 - 1.8 ppm . The triplet pattern is a result of coupling with the two methylene protons.
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Vinyl Group (-Te-CH=CH₂): The vinylic protons will form a complex splitting pattern due to geminal, cis, and trans couplings.
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Proton on the Te-substituted carbon (Te-CH=): This proton is expected to be a doublet of doublets, appearing in the range of δ 6.0 - 6.5 ppm .
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Terminal Protons (=CH₂): The two terminal protons are diastereotopic and will appear as two separate signals, each as a doublet of doublets. One is expected around δ 5.0 - 5.5 ppm and the other around δ 5.5 - 6.0 ppm .
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| Predicted ¹H NMR Data for (Ethyltellanyl)ethene | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | 1.4 - 1.8 (triplet) |
| -CH₂- (ethyl) | 2.5 - 3.0 (quartet) |
| =CH₂ (vinyl, geminal) | 5.0 - 5.5 (doublet of doublets) |
| =CH₂ (vinyl, cis/trans) | 5.5 - 6.0 (doublet of doublets) |
| -CH= (vinyl) | 6.0 - 6.5 (doublet of doublets) |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of (Ethyltellanyl)ethene is predicted to show four distinct signals.
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Ethyl Group Carbons:
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Methylene Carbon (-CH₂-Te): The carbon directly bonded to tellurium will be significantly deshielded and is predicted to appear in the range of δ 15 - 25 ppm .
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Methyl Carbon (CH₃-): This carbon will be found further upfield, likely in the δ 10 - 15 ppm region.
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Vinyl Group Carbons:
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Te-substituted Carbon (-CH=): This carbon is expected to be in the range of δ 125 - 135 ppm .
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Terminal Carbon (=CH₂): The terminal vinyl carbon is predicted to resonate in the region of δ 115 - 125 ppm .
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| Predicted ¹³C NMR Data for (Ethyltellanyl)ethene | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | 10 - 15 |
| -CH₂- (ethyl) | 15 - 25 |
| =CH₂ (vinyl) | 115 - 125 |
| -CH= (vinyl) | 125 - 135 |
Experimental Protocol for NMR Data Acquisition
A robust protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Step-by-Step Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of (Ethyltellanyl)ethene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). The choice of solvent is critical as it can influence chemical shifts.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Optimize the spectral width to cover the expected range of chemical shifts.
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Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Use a larger spectral width compared to the ¹H spectrum.
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A greater number of scans will be necessary due to the lower natural abundance of ¹³C.
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2D NMR Experiments (for confirmation):
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COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ethyl and vinyl groups.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which can confirm the connectivity between the ethyl and vinyl groups through the tellurium atom.
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Caption: Predicted Fragmentation Pathways in Mass Spectrometry.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology:
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
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Ionization: Electron Ionization (EI) is a common technique for small molecules and is likely to produce a rich fragmentation pattern.
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Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition of the molecular ion and its fragments.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for (Ethyltellanyl)ethene (CAS 100004-54-4). By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, researchers and drug development professionals can more effectively identify and characterize this and related organotellurium compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reliable spectroscopic data. As with any predictive analysis, experimental verification is the ultimate confirmation of structure. This guide serves as a valuable starting point for any scientist embarking on the synthesis or analysis of this intriguing molecule.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Chemguide. Mass Spectra - Fragmentation Patterns. [Link]
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Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
